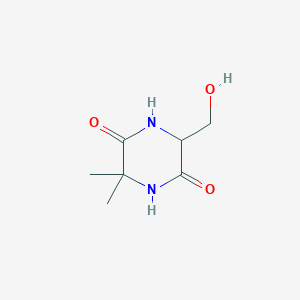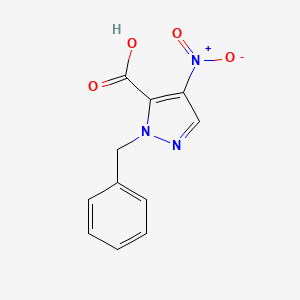
2-(3-Aminopiperidin-1-yl)-N,N-Dipropylacetamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen in der Wirkstoffentwicklung
Piperidinderivate, einschließlich 2-(3-Aminopiperidin-1-yl)-N,N-Dipropylacetamid, sind in der pharmazeutischen Industrie von entscheidender Bedeutung. Sie sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden und spielen aufgrund ihrer strukturellen Vielseitigkeit und biologischen Relevanz eine wichtige Rolle in der Wirkstoffentwicklung . Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem wertvollen Gerüst für die Entwicklung neuer Therapeutika.
Synthese von biologisch aktiven Piperidinen
Die Aminopiperidin-Einheit der Verbindung ist entscheidend für die Synthese von biologisch aktiven Piperidinen. Diese Syntheserouten beinhalten oft intra- und intermolekulare Reaktionen, die zu verschiedenen Piperidinderivaten führen, die dann auf potenzielle pharmakologische Aktivitäten untersucht werden .
Entwicklung von DPP-4-Inhibitoren für Typ-2-Diabetes
This compound ist strukturell mit Linagliptin verwandt, einem potenten DPP-4-Inhibitor, der zur Behandlung von Typ-2-Diabetes eingesetzt wird. Der Aminopiperidin-Kern ist für die inhibitorische Aktivität unerlässlich, wodurch diese Verbindung zu einem wichtigen Zwischenprodukt bei der Synthese von Linagliptin und verwandten Antidiabetika wird .
Rolle bei der Synthese von prozessbedingten Verunreinigungen
Die Verbindung ist auch an der Synthese und Charakterisierung prozessbedingter Verunreinigungen von Arzneimitteln wie Linagliptin beteiligt. Das Verständnis dieser Verunreinigungen ist entscheidend für die Qualitätskontrolle und die Validierung analytischer Methoden in der pharmazeutischen Herstellung .
Wirkmechanismus
Target of Action
The primary target of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis .
Mode of Action
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby enhancing their ability to stimulate insulin secretion in response to elevated blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic β-cells, inhibit glucagon secretion, and slow gastric emptying. By inhibiting DPP-4, 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide prolongs the action of these hormones, enhancing their beneficial effects on glucose control .
Result of Action
The molecular effect of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is the inhibition of DPP-4 activity, leading to increased levels of active incretin hormones . At the cellular level, this results in enhanced insulin secretion, reduced glucagon release, and slowed gastric emptying, collectively contributing to improved blood glucose control .
Biochemische Analyse
Biochemical Properties
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase-4, an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This interaction can result in altered metabolic pathways and physiological responses.
Cellular Effects
The effects of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in macrophage cells, it has been shown to reduce the production of inflammatory cytokines and reactive oxygen species . This modulation of cellular responses can lead to changes in cell behavior, such as reduced inflammation and improved metabolic function.
Molecular Mechanism
At the molecular level, 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions, leading to a loss of activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as altered metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired physiological function. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues, influencing physiological processes such as energy production and nutrient utilization.
Transport and Distribution
The transport and distribution of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-3-7-16(8-4-2)13(17)11-15-9-5-6-12(14)10-15/h12H,3-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCWBOSEHFNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)

![1-Methyl-5-{methyl[(5-phenyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B1464239.png)

![Ethyl 5-benzyl-6-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1464242.png)
![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464244.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)

![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)
![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)

![[(3-Chloro-4-methoxyphenyl)amino]carbonitrile](/img/structure/B1464253.png)

